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molecular formula C13H13NO2S B8458062 1-(4-Methoxymethyl-2-phenyl-thiazol-5-yl)-ethanone

1-(4-Methoxymethyl-2-phenyl-thiazol-5-yl)-ethanone

Cat. No. B8458062
M. Wt: 247.31 g/mol
InChI Key: ROSLJVSDIWDFRT-UHFFFAOYSA-N
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Patent
US06608087B1

Procedure details

To a solution of the above-prepared 4-methoxymethyl-2-phenyl-thiazole-5-carboxylic acid methoxy-methyl amide (6.706 g, 22.9 mmole, 1.0 eq) in dry THF (25 ml) at 0° C. was added dropwise a solution of 1.4M methylmagnesium bromide in (3:1)toluene-THF (32.7 ml, 45.8 mmole, 2.0 eq). The resulting tan suspension was stirred under nitrogen at room temperature for 30 minutes, then quenched by the addition of saturated ammonium chloride and extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give a brown oil. Silica gel chromatography using a gradient elution of (9:1) to (4:1) hexanes-ethyl acetate provided the title compound (6.033 g, 81%) as a yellow crystalline solid. 1H NMR (CDCl3): δ 2.7 (s, 3H), 3.5 (s, 3H), 4.9 (s, 2H) 7.4-7.5 (m, 3H), 8.0 (m, 2H).
Name
4-methoxymethyl-2-phenyl-thiazole-5-carboxylic acid methoxy-methyl amide
Quantity
6.706 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
32.7 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:8][C:7]=1[CH2:17][O:18][CH3:19])=[O:5].[CH3:21][Mg]Br.C1(C)C=CC=CC=1.C1COCC1>C1COCC1>[CH3:19][O:18][CH2:17][C:7]1[N:8]=[C:9]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[S:10][C:6]=1[C:4](=[O:5])[CH3:21] |f:2.3|

Inputs

Step One
Name
4-methoxymethyl-2-phenyl-thiazole-5-carboxylic acid methoxy-methyl amide
Quantity
6.706 g
Type
reactant
Smiles
CON(C(=O)C1=C(N=C(S1)C1=CC=CC=C1)COC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
toluene THF
Quantity
32.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting tan suspension was stirred under nitrogen at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WASH
Type
WASH
Details
a gradient elution of (9:1) to (4:1) hexanes-ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC=1N=C(SC1C(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.033 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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